

Refisolone binding affinity and kinetics

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Compound of Interest

Compound Name: *Refisolone*

Cat. No.: *B15619502*

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An In-Depth Technical Guide to the Binding Affinity and Kinetics of **Refisolone**

Abstract

Refisolone is a novel, high-potency synthetic corticosteroid engineered for enhanced selectivity and an optimized pharmacokinetic profile. This document provides a comprehensive technical overview of the binding characteristics of **Refisolone** to its primary pharmacological target, the human glucocorticoid receptor (GR). We present detailed data on its binding affinity and kinetics, derived from industry-standard biophysical and biochemical assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of corticosteroid pharmacology and related fields.

Refisolone Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The affinity of **Refisolone** for the human glucocorticoid receptor (GR) was quantified using a competitive radioligand binding assay. This assay measures the ability of **Refisolone** to displace a high-affinity radiolabeled GR ligand, [³H]-dexamethasone, from the ligand-binding domain of the receptor. The resulting data, including the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC₅₀), are summarized below in comparison to the well-characterized glucocorticoid, dexamethasone.

Table 1: Glucocorticoid Receptor Binding Affinity of **Refisolone**

Compound	IC50 (nM)	Ki (nM)	Receptor Source	Radioligand
Refisolone	0.85 ± 0.12	0.42 ± 0.07	Recombinant Human GR-LBD	[³ H]-Dexamethasone
Dexamethasone	2.5 ± 0.4	1.2 ± 0.2	Recombinant Human GR-LBD	[³ H]-Dexamethasone

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: Competitive Radioligand Binding Assay

- Receptor Preparation: The ligand-binding domain (LBD) of the human glucocorticoid receptor was expressed in an E. coli system and purified via affinity chromatography.
- Assay Buffer: The binding buffer consisted of 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, and 10 mM sodium molybdate.
- Assay Procedure:
 - A constant concentration of recombinant GR-LBD (2 nM) and [³H]-dexamethasone (1.5 nM) were incubated.
 - Increasing concentrations of unlabeled **Refisolone** or dexamethasone (ranging from 1 pM to 1 μM) were added to compete for binding.
 - The reaction mixtures were incubated for 18 hours at 4°C to reach equilibrium.
 - Bound and free radioligand were separated using a dextran-coated charcoal precipitation method.
 - The radioactivity of the bound fraction was quantified using liquid scintillation counting.
- Data Analysis: IC50 values were determined by nonlinear regression analysis of the competition binding curves using a four-parameter logistic model. Ki values were calculated

from the IC50 values using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Refisolone Binding Kinetics

To further characterize the interaction between **Refisolone** and the glucocorticoid receptor, binding kinetics were analyzed using Surface Plasmon Resonance (SPR). This technique provides real-time measurement of the association (on-rate, k_a) and dissociation (off-rate, k_e) of the ligand, from which the equilibrium dissociation constant (K_e) can be calculated.

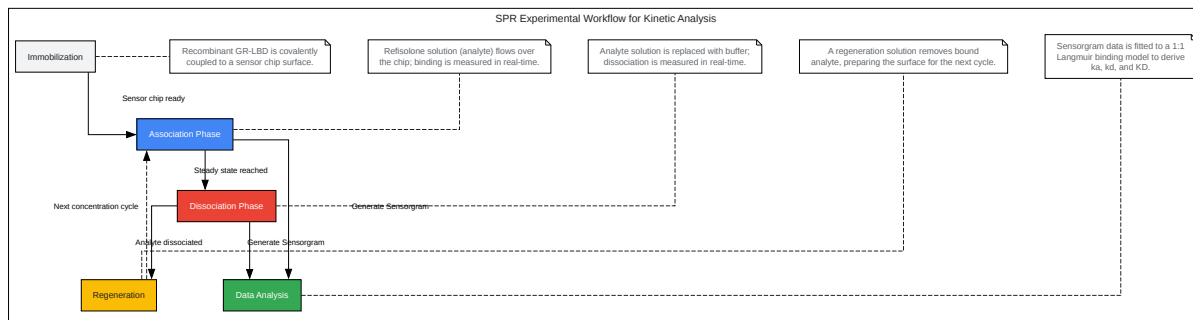
Table 2: Kinetic Parameters for **Refisolone** Binding to the Glucocorticoid Receptor

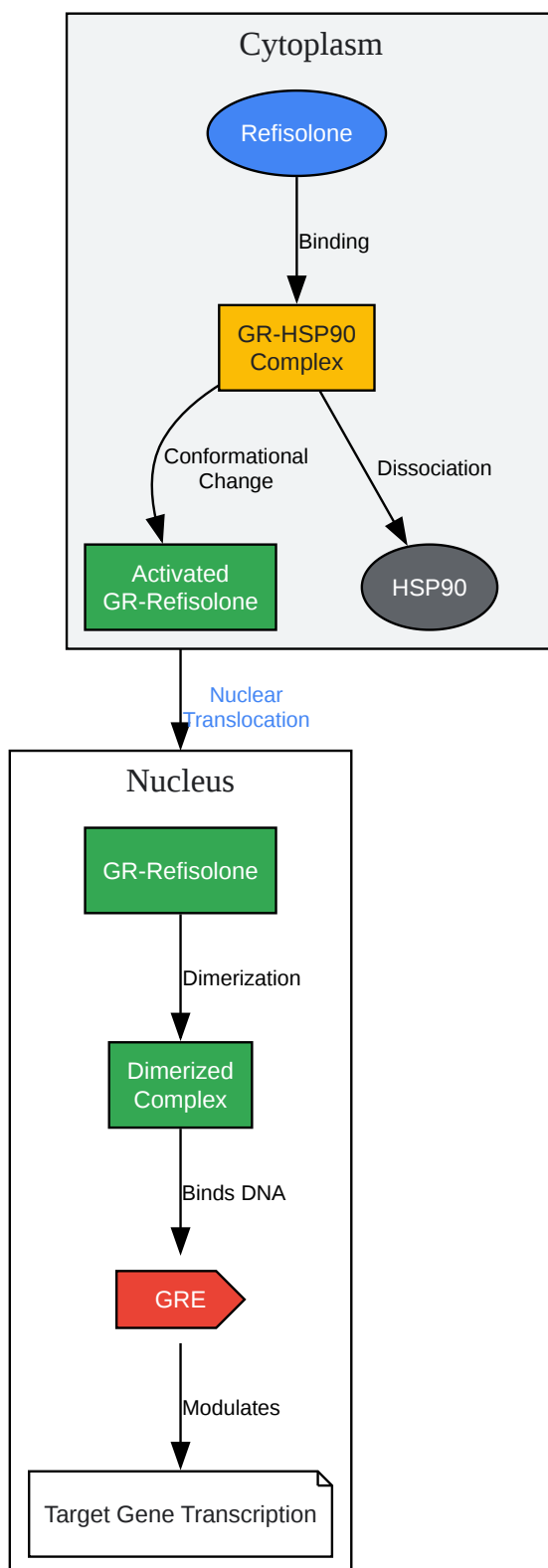
Compound	Association Rate (k_a) ($10^5 \text{ M}^{-1}\text{s}^{-1}$)	Dissociation Rate (k_e) (10^{-4} s^{-1})	Equilibrium Dissociation Constant (K_e) (nM)
Refisolone	9.2 ± 1.1	3.9 ± 0.5	0.42

Data were obtained via Surface Plasmon Resonance (SPR) analysis. K_e is calculated as k_e/k_a .

Experimental Protocol: Surface Plasmon Resonance (SPR)

The following workflow outlines the key steps in the SPR analysis used to determine the binding kinetics of **Refisolone**.





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